molecular formula C19H14N2O3 B4749751 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B4749751
M. Wt: 318.3 g/mol
InChI Key: NRAQGZBIFCNBCV-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic organic compound that combines structural elements of indole and coumarin. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Coumarin is a fragrant organic chemical compound in the benzopyrone chemical class. The combination of these two structures in a single molecule can result in unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:

    Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of Coumarin Derivative: The coumarin derivative can be synthesized through the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.

    Coupling Reaction: The indole and coumarin derivatives are then coupled through an amide bond formation. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride of the coumarin derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group of the coumarin moiety, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the coumarin aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl halides, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the coumarin carbonyl group can lead to the formation of coumarin alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biological processes due to its structural similarity to naturally occurring molecules.

    Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If the compound acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathway. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-4-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the coumarin ring.

    2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-7-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the coumarin ring.

    2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-5-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the coumarin ring.

Uniqueness

The uniqueness of 2-(1H-indol-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide lies in its specific substitution pattern, which can result in unique chemical and biological properties. For example, the position of the substituents on the coumarin ring can affect the compound’s ability to interact with biological targets, its solubility, and its stability.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(2-oxochromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-18(10-13-11-20-16-4-2-1-3-15(13)16)21-14-6-7-17-12(9-14)5-8-19(23)24-17/h1-9,11,20H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAQGZBIFCNBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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